Neobyakangelicol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neobyakangelicol is a naturally occurring compound found in the roots of Angelica dahurica, a plant commonly used in traditional Chinese medicine. This compound is known for its notable anticancer properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neobyakangelicol can be synthesized through the extraction and isolation from the roots of Angelica dahurica. The process involves the following steps:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: The isolated compound is further purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Neobyakangelicol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Neobyakangelicol has a wide range of applications across various scientific disciplines:

Chemistry

- Reference Compound : It serves as a reference compound in chromatographic studies.

- Synthesis : Used as a starting material for synthesizing new derivatives that may possess enhanced biological activities.

Biology

- Cellular Processes : Research indicates that this compound influences cell proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Medicine

- Anticancer Properties : this compound has been studied for its effects on various cancer types, particularly colorectal cancer. Its mechanism involves inhibiting tumor cell growth and promoting apoptosis .

- Traditional Uses : In traditional medicine, it is employed to treat conditions such as rheumatism and inflammation, showcasing its anti-inflammatory properties .

Industry

- Pharmaceutical Development : The compound is being explored for use in developing new pharmaceuticals and as a bioactive ingredient in health supplements.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on colorectal cancer cells demonstrated significant inhibition of cell proliferation. The research indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

| 100 | 20 | 60 |

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed that administration of the compound significantly reduced inflammatory markers compared to the control group.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 500 |

| Low Dose | 350 |

| High Dose | 200 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability. Similar compounds have shown varying degrees of absorption and distribution, which are critical for their therapeutic effectiveness. A comparative analysis indicates that this compound's bioavailability may be influenced by its chemical structure and method of administration.

Mecanismo De Acción

Neobyakangelicol exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Anti-lipolytic Effects: this compound strongly inhibits insulin-stimulated lipogenesis, making it a potential candidate for the treatment of metabolic disorders.

Comparación Con Compuestos Similares

Neobyakangelicol is unique due to its specific chemical structure and biological activities. Similar compounds include:

Actividad Biológica

Neobyakangelicol, a natural product derived from the roots of Angelica dahurica and Angelica japonica, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

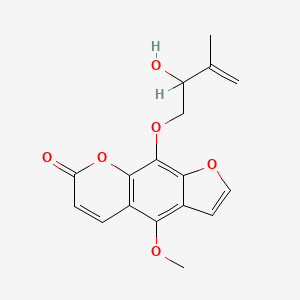

Chemical Structure and Properties

This compound is classified as a furanocoumarin with the molecular formula C17H16O6 and a CAS number of 35214-82-5. Its structure is characterized by a complex arrangement that contributes to its biological activity (PubChem) .

Target of Action

This compound primarily targets lipid metabolism pathways. Its anti-lipolytic effects suggest it may inhibit the breakdown of lipids by interacting with key enzymes involved in lipid metabolism .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, particularly those related to inflammation and oxidative stress. This compound has shown potential in modulating cellular processes linked to apoptosis and cell proliferation .

Pharmacological Activities

This compound exhibits a variety of pharmacological activities, which are summarized below:

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, protecting cells from oxidative damage induced by free radicals. It was found to inhibit cellular damage in renal epithelial cells exposed to peroxyl radicals .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in various models, suggesting potential applications in inflammatory diseases .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against several cancer cell lines, including colorectal cancer. It appears to induce apoptosis through intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .

Case Studies

- Antioxidative Effects : In a study involving the methylene chloride extract of Angelica dahurica, this compound was isolated and tested for its antioxidative properties. The results indicated that it significantly reduced oxidative stress markers in vitro .

- Cytotoxic Activity : A research study evaluated the cytotoxic effects of this compound on human colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Anti-inflammatory Mechanisms : In an experimental model of inflammation, this compound exhibited a marked reduction in pro-inflammatory cytokines, suggesting its role as a therapeutic agent in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAMGTKSOKGECF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.